molecular formula C18H22ClNO2 B1397543 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride CAS No. 1219981-52-8

3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1397543
CAS No.: 1219981-52-8
M. Wt: 319.8 g/mol
InChI Key: JNZNEIHBHCKCGO-UHFFFAOYSA-N
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Description

3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a phenoxy moiety, linked to a pyrrolidine ring via a methylene bridge. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride typically involves several steps, including the formation of the benzyloxyphenol intermediate, followed by its reaction with pyrrolidine. The synthetic route often includes:

Chemical Reactions Analysis

3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenoxy groups play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the benzyloxy, phenoxy, and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-phenylmethoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-2-4-15(5-3-1)13-20-17-6-8-18(9-7-17)21-14-16-10-11-19-12-16;/h1-9,16,19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZNEIHBHCKCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-52-8
Record name Pyrrolidine, 3-[[4-(phenylmethoxy)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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